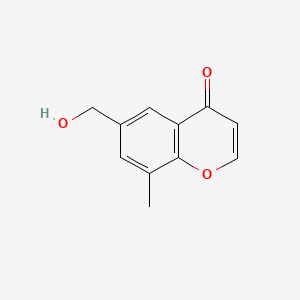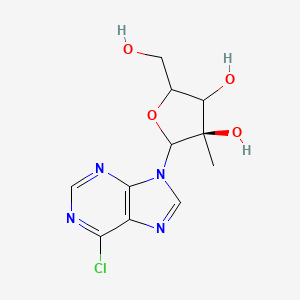
(2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol is a nucleoside analog. It is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids such as DNA and RNA. This compound is characterized by the presence of a purine base (6-chloro-9H-purin-9-yl) attached to a sugar moiety (oxolane-3,4-diol) with a hydroxymethyl group and a methyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide. These reactions involve cyclization and chlorination steps to introduce the chloro group at the 6-position.
Glycosylation: The purine base is then glycosylated with a protected sugar derivative. This step involves the formation of a glycosidic bond between the purine base and the sugar moiety.
Deprotection: The final step involves the removal of protecting groups to yield the desired nucleoside analog.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group in the sugar moiety can undergo oxidation to form a carboxyl group.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The chloro group in the purine base can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
科学研究应用
Chemistry
This compound is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a precursor for the development of novel antiviral and anticancer agents.
Biology
In biological research, this compound is used to study the mechanisms of nucleic acid synthesis and repair. It is also used as a probe to investigate enzyme-substrate interactions.
Medicine
This nucleoside analog has potential therapeutic applications in the treatment of viral infections and certain types of cancer. It acts by inhibiting the replication of viral DNA or RNA and interfering with the proliferation of cancer cells.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. It is also used in the production of diagnostic reagents and molecular biology tools.
作用机制
The compound exerts its effects by incorporating into nucleic acids during their synthesis. This incorporation disrupts the normal structure and function of DNA or RNA, leading to the inhibition of viral replication or cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.
相似化合物的比较
Similar Compounds
(2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: Lacks the methyl group at the 3-position.
(2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-ethyloxolane-3,4-diol: Contains an ethyl group instead of a methyl group at the 3-position.
Uniqueness
The presence of the methyl group at the 3-position in (2R,3R,4R,5R)-2-(6-chloro-9H-purin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol enhances its stability and alters its interaction with enzymes and nucleic acids. This unique structural feature contributes to its distinct biological activity and therapeutic potential.
属性
分子式 |
C11H13ClN4O4 |
|---|---|
分子量 |
300.70 g/mol |
IUPAC 名称 |
(3R)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c1-11(19)7(18)5(2-17)20-10(11)16-4-15-6-8(12)13-3-14-9(6)16/h3-5,7,10,17-19H,2H2,1H3/t5?,7?,10?,11-/m1/s1 |
InChI 键 |
MOMRKSMRPOKFCN-JRXMVUSHSA-N |
手性 SMILES |
C[C@]1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O |
规范 SMILES |
CC1(C(C(OC1N2C=NC3=C2N=CN=C3Cl)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


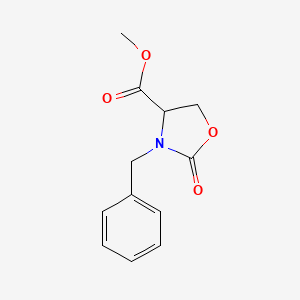
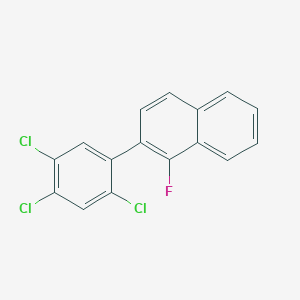
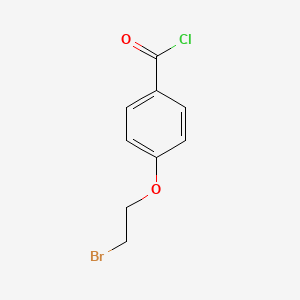
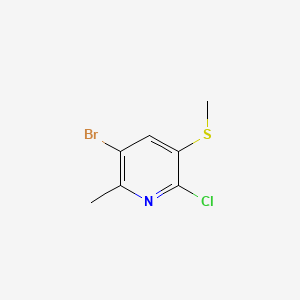
![[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride](/img/structure/B14778333.png)
![2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide](/img/structure/B14778336.png)
![tert-Butyl 4-{[2-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperazine-1-carboxylate](/img/structure/B14778337.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
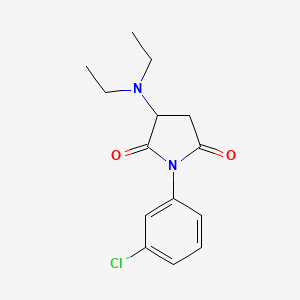
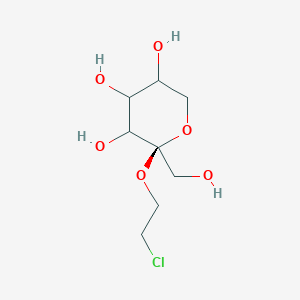
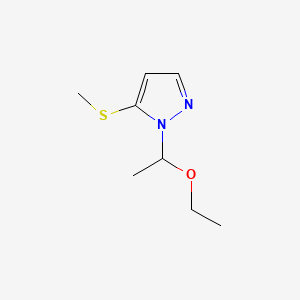
![4-((1-(2-((3,4-Dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B14778377.png)
![benzyl N-[1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B14778384.png)
